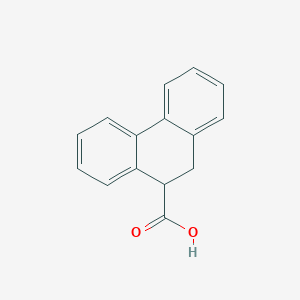
9,10-Dihydrophenanthrene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydrophenanthrene-9-carboxylic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-9-carboxylic acid can be achieved through the photofixation of carbon dioxide. This involves the irradiation of phenanthrene in the presence of various amines and carbon dioxide in solvents such as dimethyl sulphoxide or dimethylformamide. The reaction yields this compound with conversions up to 55% .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as quinones.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Various substituents can be introduced into the phenanthrene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives of phenanthrene.
Substitution: Halogenated or nitro-substituted phenanthrene compounds.
Scientific Research Applications
9,10-Dihydrophenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 9,10-Dihydrophenanthrene-9-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives have shown activity towards the inhibition of the SARS-CoV-2 3CLpro enzyme, which is crucial for the replication of the virus. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its function and preventing viral proliferation .
Comparison with Similar Compounds
9,10-Dihydro-9,10-dihydroxyphenanthrene: This compound has similar structural features but includes hydroxyl groups at the 9 and 10 positions.
9,10-Phenanthrenequinone: An oxidized form of phenanthrene with quinone functionalities.
Uniqueness: 9,10-Dihydrophenanthrene-9-carboxylic acid is unique due to its carboxylic acid functionality, which imparts distinct chemical reactivity and potential for bioorthogonal reactions. This makes it particularly valuable in the development of new materials and therapeutic agents.
Biological Activity
9,10-Dihydrophenanthrene-9-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-tumor, anti-inflammatory, antimicrobial, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12O2. The compound features a phenanthrene backbone with a carboxylic acid functional group at the 9-position. This structural configuration contributes to its biological activity.
1. Antitumor Activity
Research indicates that this compound exhibits significant anti-tumor properties. A study highlighted its potential in inhibiting cancer cell proliferation, particularly in liver cancer models. The compound demonstrated a reduction in liver injury markers such as ALT and AST in treated mice, suggesting protective effects against hepatocellular carcinoma .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects. It was noted for its ability to reduce inflammatory markers in various models of liver injury. The antioxidant properties of this compound also contribute to its anti-inflammatory activity by mitigating oxidative stress .
3. Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of derivatives of this compound against various pathogens. Compounds with specific substitutions exhibited enhanced activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. The results indicated that certain modifications could significantly improve antimicrobial potency .
4. Antioxidant Properties
The antioxidant capabilities of this compound are noteworthy. The ability to scavenge free radicals contributes to its overall protective effects in biological systems, particularly in preventing oxidative damage associated with chronic diseases .
Case Study 1: Liver Injury Protection
In a controlled study involving mice subjected to induced liver injury, treatment with this compound resulted in significant reductions in liver damage markers. Histological analysis revealed decreased necrosis and inflammatory infiltration compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
A series of compounds derived from 9,10-dihydrophenanthrene were tested for their antimicrobial properties. The study found that compounds with diacetyl substitutions had superior activity against tested pathogens compared to non-acetylated analogs. This suggests that structural modifications can enhance biological activity significantly .
Table 1: Biological Activities of this compound
Table 2: In Vitro Antimicrobial Activity Results
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| Non-acetylated phenanthrene | <10 | E. coli |
| Diacetyl-substituted compound | 15 | S. aureus |
| Diacetyl-substituted compound | 18 | C. albicans |
Properties
CAS No. |
2222-30-2 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
9,10-dihydrophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-8,14H,9H2,(H,16,17) |
InChI Key |
MOXWGTRDIRKZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















